molecular formula C6H3BrClNO2 B099159 3-Bromo-4-chloronitrobenzene CAS No. 16588-26-4

3-Bromo-4-chloronitrobenzene

Cat. No. B099159
Key on ui cas rn: 16588-26-4
M. Wt: 236.45 g/mol
InChI Key: CGTVUAQWGSZCFH-UHFFFAOYSA-N
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Patent
US09321761B2

Procedure details

Procedure B was performed with 2-pyridylzinc bromide (4 mL, 2.0 mmol, 0.5 M in THF) and 3-bromo-4-chloro-nitrobenzene (236 mg, 1.0 mmol). Purified by chromatography on silica gel (10% ethyl acetate/hexanes) to yield 2-(2-chloro-5-nitrophenyl)pyridine as a light yellow solid.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-].[N:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[Zn+].Br[C:10]1[CH:11]=[C:12]([N+:17]([O-:19])=[O:18])[CH:13]=[CH:14][C:15]=1[Cl:16]>>[Cl:16][C:15]1[CH:14]=[CH:13][C:12]([N+:17]([O-:19])=[O:18])=[CH:11][C:10]=1[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][N:2]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
[Br-].N1=C(C=CC=C1)[Zn+]
Step Two
Name
Quantity
236 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1Cl)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purified by chromatography on silica gel (10% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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